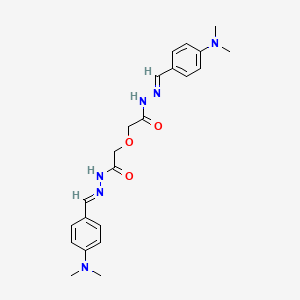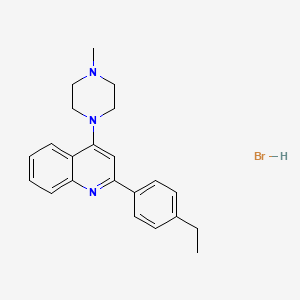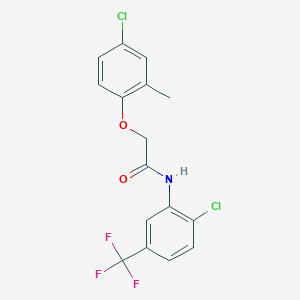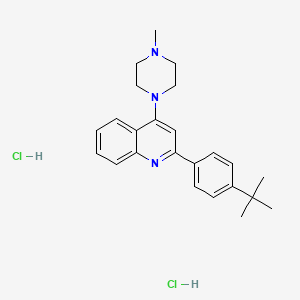
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the tert-butyl group and the piperazine moiety can be done through nucleophilic substitution reactions.
Final Purification: The compound is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and piperazine groups, making it less versatile in biological applications.
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the tert-butylphenyl group, which may affect its chemical reactivity and biological activity.
2-(4-(tert-Butyl)phenyl)quinoline: Lacks the piperazine moiety, potentially reducing its ability to interact with biological targets.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride is unique due to the presence of both the tert-butylphenyl and piperazine groups, which may confer enhanced biological activity and chemical versatility compared to similar compounds.
Properties
CAS No. |
853344-32-8 |
|---|---|
Molecular Formula |
C24H31Cl2N3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-(4-methylpiperazin-1-yl)quinoline;dihydrochloride |
InChI |
InChI=1S/C24H29N3.2ClH/c1-24(2,3)19-11-9-18(10-12-19)22-17-23(27-15-13-26(4)14-16-27)20-7-5-6-8-21(20)25-22;;/h5-12,17H,13-16H2,1-4H3;2*1H |
InChI Key |
XUMIGVQAQXJYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


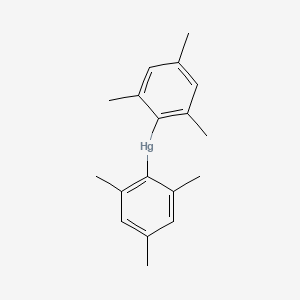
![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
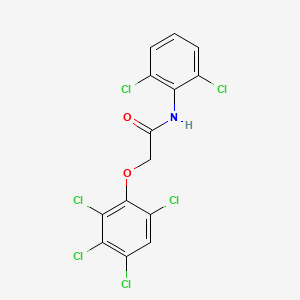

![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)
